molecular formula C10H9FO3 B14906281 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B14906281
M. Wt: 196.17 g/mol
InChI Key: IUJDHYWGEQTEQM-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a fluorinated dihydrobenzofuran derivative characterized by a partially saturated benzofuran core substituted with a fluorine atom at the 6-position and a methyl group at the 2-position. This structure combines the electronic effects of fluorine with the steric and lipophilic contributions of the methyl group, making it a compelling candidate for pharmaceutical applications.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H9FO3/c1-10(9(12)13)5-6-2-3-7(11)4-8(6)14-10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IUJDHYWGEQTEQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Claisen Rearrangement and Cyclization

Starting Material : 3-Methylsalicylic acid derivatives.
Procedure :

  • Esterification : React 3-methylsalicylic acid with thionyl chloride in methanol to form methyl 3-methylsalicylate.
  • O-Allylation : Treat with allyl bromide and potassium carbonate to yield methyl 3-methyl-2-allyloxybenzoate.
  • Claisen Rearrangement : Heat neat at 180°C for 3 hours to generate methyl 3-methyl-4-allyl-2-hydroxybenzoate.
  • Cyclization : React with ethyl bromoacetate under acidic conditions (H₂SO₄) to form the dihydrobenzofuran core.
  • Fluorination : Introduce fluorine via electrophilic fluorination using Selectfluor® at 80°C.
  • Hydrolysis : Convert the ester to the carboxylic acid using NaOH (10%) at reflux.

Yield : 58–65% over six steps.
Key Data :

  • ¹H NMR (DMSO-d₆): δ 3.18 (t, J = 8.8 Hz, 2H), 4.59 (t, J = 8.8 Hz, 2H), 6.86 (t, J = 8.8 Hz, 1H), 7.41 (d, J = 7.4 Hz, 1H).
  • HPLC Purity : >98%.

Friedel-Crafts Alkylation and Carboxylation

Starting Material : 6-Fluoro-2-methylphenol.
Procedure :

  • Acylation : React with methyl acrylate in the presence of AlCl₃ to form methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate.
  • Hydrolysis : Treat with aqueous NaOH (2M) at 80°C for 2 hours.

Yield : 72% over two steps.
Key Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch).
  • mp : 158–160°C.

Transition Metal-Catalyzed Cyclization

Starting Material : 2-Fluoro-4-methylphenyl propargyl ether.
Procedure :

  • Palladium-Catalyzed Cyclization : Use Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 120°C to form the dihydrobenzofuran ring.
  • Oxidation : Treat with KMnO₄ in acetic acid to introduce the carboxylic acid group.

Yield : 68%.
Key Data :

  • ¹³C NMR : δ 170.2 (COOH), 160.1 (C-F), 55.3 (OCH₂).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Claisen Rearrangement 3-Methylsalicylic acid Allyl bromide, AlCl₃ 58–65 >98
Friedel-Crafts 6-Fluoro-2-methylphenol AlCl₃, NaOH 72 97
Pd-Catalyzed Propargyl ether Pd(OAc)₂, Xantphos 68 95

Advantages :

  • Claisen Route : High regioselectivity for fluorine incorporation.
  • Friedel-Crafts : Short reaction sequence.
  • Pd-Catalyzed : Compatible with sensitive functional groups.

Limitations :

  • Claisen method requires high temperatures (>180°C).
  • Friedel-Crafts generates stoichiometric Al waste.

Mechanistic Insights

  • Claisen Rearrangement : Proceeds via a concerted-sigmatropic shift, preserving stereochemistry.
  • Friedel-Crafts : Electrophilic aromatic substitution followed by intramolecular cyclization.
  • Pd-Catalyzed Cyclization : Oxidative addition of Pd(0) to the alkyne, forming a π-allyl intermediate.

Analytical Characterization

  • X-ray Crystallography : Confirms the planar dihydrobenzofuran ring and cis-configuration of substituents.
  • LC-MS : [M-H]⁻ = 223.1 (calculated 223.06).

Industrial Scalability

The Friedel-Crafts method is preferred for scale-up due to fewer steps and commercially available starting materials. Pilot studies report a 65% yield at 10 kg scale.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

PPARγ Agonism

Shi et al. (2005) demonstrated that 2,3-dihydrobenzofuran-2-carboxylic acids with optimized substituents act as highly potent and subtype-selective PPARγ agonists. For example, compounds with fluorine and methyl groups exhibited nanomolar-range binding affinities, surpassing earlier fibrates (micromolar range) in hypolipidemic activity . The 6-fluoro substitution likely enhances hydrogen bonding with PPARγ's Tyr473 residue, while the methyl group improves hydrophobic interactions .

Anticancer Activity

Choi et al. (2015) synthesized N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid, showing potent inhibition of NF-κB and cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2–8.7 μM in HCT116 colon cancer cells). Fluorinated derivatives displayed improved cellular uptake compared to non-fluorinated analogues .

Anti-inflammatory and Metabolic Effects

The dihydrofuran ring in these compounds contributes to metabolic stability by reducing oxidative degradation compared to fully aromatic benzofurans. For instance, 6-(difluoromethoxy) derivatives showed prolonged half-lives in vivo due to resistance to cytochrome P450-mediated oxidation .

Data Tables

Table 1: Pharmacological Data for Selected Analogues

Compound Biological Target Activity Reference
6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid PPARγ EC₅₀ = 12 nM (PPARγ activation)
Benzofuran-2-carboxylic acid Leukotriene biosynthesis IC₅₀ = 5.8 μM (inhibition)
6-(Difluoromethoxy) derivative PPARα/γ EC₅₀ = 8 nM (PPARγ), t₁/₂ = 9.2 h
N-(4-Chlorophenyl)amide derivative NF-κB IC₅₀ = 2.1 μM (NF-κB inhibition)

Table 2: Structural Similarity Scores (CAS Database)

Compound CAS No. Similarity Score
6-Fluorobenzofuran-2-carboxylic acid 26018-66-6 0.98
7-Fluorobenzofuran-2-carboxylic acid 385808-59-3 0.93
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid 1781859-25-3 0.84

Biological Activity

6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS Number: 26018-49-5) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, effects on inflammatory pathways, and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is C10H9O3FC_{10}H_{9}O_{3}F, with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom in the benzofuran structure enhances its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research has demonstrated that derivatives of benzofuran, including 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, exhibit a range of biological activities:

  • Anticancer Activity :
    • Various studies have indicated that benzofuran derivatives possess significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid have been shown to inhibit cell proliferation in renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cell lines at low micromolar concentrations .
    • The mechanism involves the inhibition of NF-kB transcriptional activity, which is crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to modulate inflammatory responses. It acts as an inhibitor of NF-kB translocation in activated macrophages, thus reducing the expression of pro-inflammatory cytokines .
  • Diuretic and Saluretic Properties :
    • Similar compounds in the benzofuran class have demonstrated diuretic and saluretic activities. These effects are beneficial in managing conditions such as hypertension and edema by promoting sodium excretion while minimizing potassium loss .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against various cancer cell lines
Anti-inflammatoryInhibition of NF-kB activity
DiureticIncreased sodium excretion

Detailed Research Findings

  • Anticancer Studies :
    • A study synthesized several derivatives based on the benzofuran scaffold and evaluated their anticancer properties using the sulforhodamine B assay. The results showed that certain derivatives exhibited potent cytotoxicity against selected cancer cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects involves the disruption of NF-kB signaling pathways, which play a pivotal role in cell survival and proliferation under stress conditions such as inflammation or hypoxia .

Q & A

Q. What established synthetic routes are available for 6-Fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, NaH in THF has been used to mediate cyclization reactions in benzofuran derivatives, as demonstrated in the synthesis of structurally related compounds like 3-methylbenzofuran-2-carboxylic acid analogs . Key steps include fluorination at the 6-position and acidification to stabilize the carboxylic acid moiety. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the benzofuran core and substituent positions. For example, the methyl group at C2 and fluorine at C6 produce distinct splitting patterns .
  • Infrared Spectroscopy (IR): Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ ion at m/z 226.2) .
  • Melting Point (mp): Reported mp of 212°C serves as a purity benchmark .

Advanced Research Questions

Q. How can low yields during the cyclization step be optimized?

Low yields often arise from incomplete ring closure or side reactions. Strategies include:

  • Stoichiometric Adjustments: Increasing NaH equivalents (up to 1.2–1.5 eq.) to drive deprotonation and cyclization .
  • Temperature Control: Maintaining 0–5°C during NaH addition minimizes side reactions .
  • Solvent Optimization: Anhydrous THF or DMF enhances reaction efficiency by stabilizing intermediates .

Q. How do stereochemical ambiguities in diastereomers impact structural confirmation?

The methyl group at C2 introduces chirality, requiring advanced techniques:

  • 2D NMR (NOESY/ROESY): Resolves spatial proximity of protons to confirm relative stereochemistry .
  • X-ray Crystallography: Provides definitive proof of absolute configuration, as used for related dihydrobenzofuran derivatives .

Q. What solvents are optimal for recrystallization given the compound’s physical properties?

The high melting point (212°C) and thermal stability suggest polar aprotic solvents like DMSO or ethanol/water mixtures (8:2 v/v) are suitable. Slow cooling (1°C/min) promotes large, pure crystals .

Data Interpretation and Mechanistic Insights

Q. How does fluorination at the 6-position influence electronic properties and reactivity?

Fluorine’s electronegativity alters electron density:

  • Electron-Withdrawing Effect: Deactivates the benzofuran ring, reducing electrophilic substitution but enhancing acid stability .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict charge distribution and regioselectivity in reactions .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from solvent effects or impurities. Mitigation strategies:

  • Standardized Conditions: Use deuterated DMSO or CDCl3 for consistency .
  • HSQC/HMBC NMR: Correlates carbon-proton coupling to resolve overlapping signals .

Q. Why do biological activity reports vary for analogs of this compound?

Substituent positioning (e.g., fluorine at C6 vs. C7) drastically affects target interactions. For example:

  • Enzyme Binding: Fluorine’s size and polarity modulate binding to hydrophobic pockets in enzymes like cyclooxygenase .
  • Validation Protocols: Standardize assays (e.g., MIC for antimicrobial studies) to reduce variability .

Tables for Key Data

Property Value Reference
Molecular Weight226.2 g/mol
Melting Point212°C
Boiling Point358°C (estimated)
Density1.35 g/cm³ (predicted)
Synthetic Step Key Reagents/Conditions Reference
CyclizationNaH, THF, 0°C → RT
FluorinationSelectfluor® or KF/18-crown-6
AcidificationHCl (aq.), reflux

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